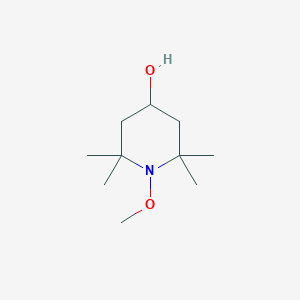
1-Methoxy-2,2,6,6-tetramethyl-piperidin-4-ol
Cat. No. B8717887
Key on ui cas rn:
122586-72-5
M. Wt: 187.28 g/mol
InChI Key: NYNSFQBRQGSYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05374729
Procedure details


A solution of 17.8 g (64.0 mmol) of ferrous sulfate heptahydrate in 80 ml of water is added dropwise, under nitrogen, over a 100-minute interval to a mixture of 10.0 g (58.1 mmol) of 4-hydroxy-1-oxyl-2,2,6,6-tetramethylpiperidine, 8.3 g (73 mmol) of 30% aqueous hydrogen peroxide, and 100 ml of dimethyl sulfoxide. As the ferrous sulfate solution is added, the reaction temperature rapidly increases from 27° C. to 43° C. A cooling bath is used to regulate the temperature, which reaches 53° C. and then begins to decrease. The reaction mixture is stirred for 30 minutes after the ferrous sulfate solution is added, and then extracted with methylene chloride (3×100 ml). The crude product is purified by flash chromatography on silica gel (10:1 heptane/ethyl acetate, then 4:1 heptane/ethyl acetate) to afford 2.7 g (25% yield) of the title compound.
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
17.8 g
Type
reactant
Reaction Step One





[Compound]
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
Yield
25%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[N:5]([OH:10])[C:4]([CH3:12])([CH3:11])[CH2:3]1.OO.[CH3:15]S(C)=O.CCCCCCC.C(OCC)(=O)C>O>[CH3:15][O:10][N:5]1[C:6]([CH3:8])([CH3:9])[CH2:7][CH:2]([OH:1])[CH2:3][C:4]1([CH3:12])[CH3:11] |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
ferrous sulfate heptahydrate
|
|
Quantity
|
17.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CC(N(C(C1)(C)C)O)(C)C
|
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Three
[Compound]
|
Name
|
ferrous sulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
ferrous sulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
heptane ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCC.C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction temperature rapidly increases from 27° C. to 43° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A cooling bath is used
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaches 53° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride (3×100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified by flash chromatography on silica gel (10:1 heptane/ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CON1C(CC(CC1(C)C)O)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.7 g | |
| YIELD: PERCENTYIELD | 25% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
